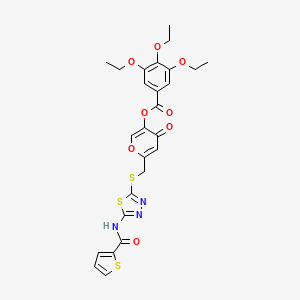![molecular formula C25H22FN3O3S B3000824 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 901266-40-8](/img/structure/B3000824.png)
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a chemical compound with the linear formula C25H22FN5O3S . It has a molecular weight of 491.548 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including methoxyphenyl groups, an imidazole ring, a sulfanyl group, and a fluorophenyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Design and Synthesis of Analogs for Therapeutic Potential
A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, a structurally similar compound, explored its role as a potent and selective inhibitor of kidney-type glutaminase (GLS). This research highlights the therapeutic potential of GLS inhibition in cancer treatment. The study's findings suggest that certain analogs exhibited similar potency to BPTES with improved drug-like properties, indicating a pathway for designing new therapeutic agents (Shukla et al., 2012).
Fluorometric Determination in Biological Materials
Kaiser and Forist (1975) developed a method for the fluorometric determination of 2,3-bis(p-methoxyphenyl)imidazo[1,2-a]pyrimidine, a compound with similarities in structural features. This method facilitated studies on its absorption, metabolism, and excretion, demonstrating the importance of analytical techniques in understanding the pharmacokinetics of complex molecules (Kaiser & Forist, 1975).
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives, including coordination complexes, highlights the impact of hydrogen bonding on self-assembly processes and their antioxidant activity. These findings can provide insights into the development of novel compounds with enhanced antioxidant properties, relevant to various diseases including neurodegenerative conditions (Chkirate et al., 2019).
Corrosion Inhibition Efficacy
A study by Prashanth et al. (2021) on the corrosion inhibition efficacy of imidazole derivatives for mild steel in acidic solutions demonstrates the potential industrial applications of such compounds. This research provides valuable insights into the development of effective corrosion inhibitors, which is crucial for extending the life of metal structures (Prashanth et al., 2021).
properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-11-3-16(4-12-20)23-25(29-24(28-23)17-5-13-21(32-2)14-6-17)33-15-22(30)27-19-9-7-18(26)8-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBSTVXZVENEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)
![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)

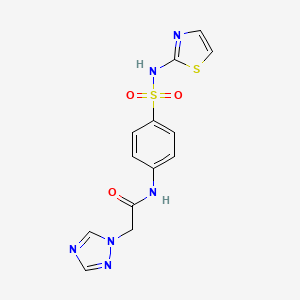
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)
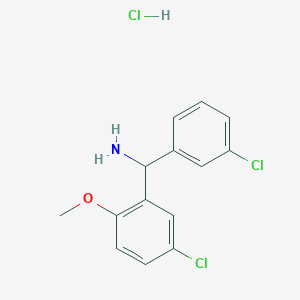
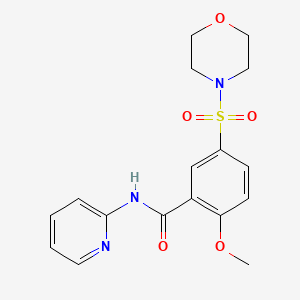


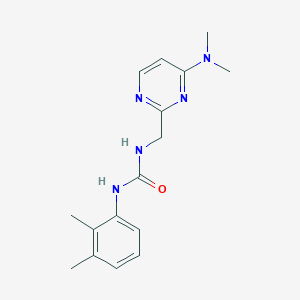
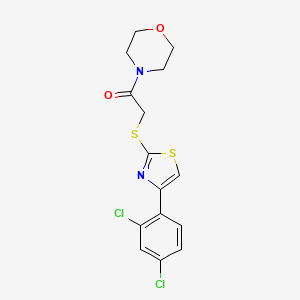

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)
